molecular formula C5H4N4O2 B1370281 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 40769-81-1

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B1370281
CAS No.: 40769-81-1
M. Wt: 152.11 g/mol
InChI Key: HUUOMBLAKHBLFV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of these rings endows the compound with a range of biological activities, making it a valuable scaffold for drug development.

Biochemical Analysis

Biochemical Properties

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This compound interacts with CDK2/cyclin A2, inhibiting its activity and thereby affecting cell cycle progression . The interaction between this compound and CDK2 involves hydrogen bonding with key amino acid residues in the active site of the enzyme, leading to the inhibition of its kinase activity . Additionally, this compound has been shown to interact with other proteins and enzymes involved in cell proliferation and apoptosis, making it a valuable tool in cancer research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been demonstrated to inhibit the growth of several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . By inhibiting CDK2, this compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic effects on cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with CDK2/cyclin A2. The compound fits into the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound may induce changes in gene expression, leading to the activation of apoptotic pathways and the suppression of cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cancer cells, potentially reducing its efficacy . Degradation products of the compound have also been identified, which may influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes biotransformation in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target proteins . The presence of specific targeting signals and post-translational modifications may direct this compound to particular subcellular compartments . This localization is essential for the compound’s ability to inhibit CDK2 and exert its cytotoxic effects on cancer cells .

Chemical Reactions Analysis

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethyl sulfoxide, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct biological activities and make it a valuable scaffold for drug development.

Properties

IUPAC Name

1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUOMBLAKHBLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617949
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40769-81-1
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40769-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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